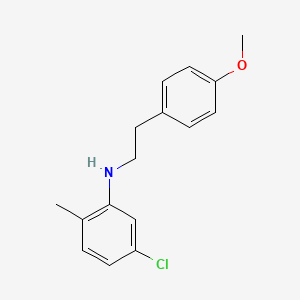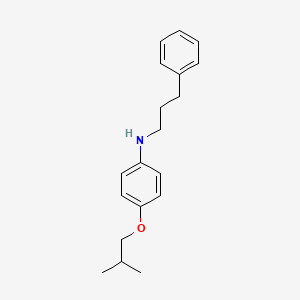![molecular formula C21H20ClNO2 B1385563 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040690-30-9](/img/structure/B1385563.png)
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline
Übersicht
Beschreibung
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is an organic compound with the molecular formula C21H20ClNO2 and a molecular weight of 353.8 g/mol. This compound is known for its wide range of applications in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves the reaction of 2-chloroaniline with 3-(2-phenoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. The product is purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline can be compared with other similar compounds such as:
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]amine: This compound has a similar structure but lacks the aniline group.
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]phenol: This compound contains a phenol group instead of an aniline group.
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]thiol: This compound has a thiol group in place of the aniline group.
These similar compounds share some chemical properties with this compound but also exhibit unique characteristics due to the presence of different functional groups.
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-20-11-4-5-12-21(20)23-16-17-7-6-10-19(15-17)25-14-13-24-18-8-2-1-3-9-18/h1-12,15,23H,13-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWNKJMHFYRQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline](/img/structure/B1385483.png)
![4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385484.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385486.png)
![N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385487.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline](/img/structure/B1385489.png)


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline](/img/structure/B1385493.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1385495.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385497.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline](/img/structure/B1385503.png)
